molecular formula C12H10FNO2 B3200129 5-(2-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 1017414-92-4

5-(2-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B3200129
CAS RN: 1017414-92-4
M. Wt: 219.21 g/mol
InChI Key: GGCQFQKNZBLIHQ-UHFFFAOYSA-N
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Description

“5-(2-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid” is an organic compound. It is an ether and can be used to prepare vonoprazan fumarate, which is a potent orally active potassium-competitive acid blocker (P-CAB) with antisecretory activity .


Synthesis Analysis

The synthesis of a similar compound, 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, has been described in patents . The synthesis involves several steps, including the reaction of 2-fluoro acetophenone with a bromination reagent, cyclization in a hydrogen chloride-ethyl acetate solution, catalytic dechlorination, and hydrogenation reduction . Another method involves a one-step reaction using 2-[2-(2-fluorophenyl)-2-oxoethyl] malononitrile as a main reactant and Raney nickel as a catalyst .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of a similar compound, 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, include bromination, cyclization, dechlorination, and hydrogenation . These reactions involve changes in the molecular structure and the formation of new bonds.

Scientific Research Applications

Aurora Kinase Inhibition

5-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid derivatives have been investigated for their potential in treating cancer through the inhibition of Aurora A kinase. Such compounds could offer new pathways for cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).

Spectral and Theoretical Studies

Research involving structural and spectral analysis, as well as theoretical investigations, has been conducted on related pyrrole-2-carboxylic acid derivatives. These studies enhance the understanding of the chemical properties and potential applications of such compounds (S. Viveka et al., 2016).

Antimycobacterial Agents

Certain derivatives of 5-(2-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid have emerged as promising antimycobacterial agents. Their ability to interfere with iron homeostasis makes them potential candidates for treating mycobacterial infections (M. Mori et al., 2022).

Antitumor Properties

Research on 8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid esters, closely related to 5-(2-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid, has revealed significant antitumor properties. Such compounds have been evaluated for their cytotoxicity against various cancer cell lines, providing insights into potential cancer treatments (F. Liu et al., 2006).

Crystallographic Studies

Crystallographic studies of related pyrrole-3-carboxylic acids offer insights into the molecular and structural properties of these compounds. Such research aids in the understanding of their biological activity and potential pharmaceutical applications (J. Maurin et al., 2002).

Lanthanide Complexes

Pyrrole-derivatized carboxylate ligands, similar in structure to 5-(2-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid, have been used to prepare lanthanide coordination compounds. These complexes have been synthesized and structurally characterized, exploring their potential in luminescent properties (Ga‐Lai Law et al., 2007).

Amylolytic Agents

Novel fluorine-bearing quinoline-4-carboxylic acids, related to 5-(2-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid, have shown high to moderate activity against Aspergillus fungi, indicating their potential as amylolytic agents (M. Makki et al., 2012).

Antibiotic Biosynthesis

In the biosynthesis of aminocoumarin antibiotics, pyrrolyl-2-carboxyl pharmacophores are key for targeting the ATP-binding site of GyrB, inhibiting bacterial type-II topoisomerase DNA gyrase. This highlights the significant role of pyrrole carboxylic acids in antibiotic development (S. Garneau‐Tsodikova et al., 2006).

Langmuir Monolayers

Research on 5'-phenyl-m-terphenyl carboxylic acid derivatives, including fluorine substitutions, has explored their application in Langmuir monolayers. This research is significant for understanding the surface properties of such compounds (P. Dynarowicz-L&acedil;tka et al., 2001).

Safety and Hazards

The safety and hazards of this compound would depend on its physical and chemical properties, as well as how it is handled and stored. Specific safety data sheets (SDS) provide information on hazards, safe handling, and emergency procedures .

properties

IUPAC Name

5-(2-fluorophenyl)-1-methylpyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-14-10(6-7-11(14)12(15)16)8-4-2-3-5-9(8)13/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCQFQKNZBLIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C(=O)O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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